molecular formula C8H11BrO2 B8599725 2-Bromo-4,4-dimethylcyclohexane-1,3-dione

2-Bromo-4,4-dimethylcyclohexane-1,3-dione

Cat. No. B8599725
M. Wt: 219.08 g/mol
InChI Key: VECZBRLUEAFWGF-UHFFFAOYSA-N
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Patent
US07888344B2

Procedure details

To a stirred solution of 4,4-dimethylcyclohexane-1,3-dione (1.4 g, 10 mmol) in AcOH (20 mL) at r.t. was added bromine (1.6 g, 0.51 mL, 10 mmol) dropwise. The reaction was carried out according to Method A to give the title compound in quantitative yield as a light brown solid which was used without further purification. LCMS (ES+) 218.9 (+H)+.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
0.51 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:10])[CH2:7][CH2:6][C:5](=[O:8])[CH2:4][C:3]1=[O:9].[Br:11]Br>CC(O)=O>[Br:11][CH:4]1[C:3](=[O:9])[C:2]([CH3:10])([CH3:1])[CH2:7][CH2:6][C:5]1=[O:8]

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
CC1(C(CC(CC1)=O)=O)C
Name
Quantity
0.51 mL
Type
reactant
Smiles
BrBr
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1C(CCC(C1=O)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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